molecular formula C11H20N2 B8321230 [Cyclohexyl(isopropyl)amino]acetonitrile

[Cyclohexyl(isopropyl)amino]acetonitrile

Cat. No. B8321230
M. Wt: 180.29 g/mol
InChI Key: XUPPUWNXRKGTHC-UHFFFAOYSA-N
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Patent
US07094769B2

Procedure details

Prepared from N-isopropylcyclohexylamine and hydroxyacetonitrile by a similar method to Preparation 24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([CH3:3])[CH3:2].O[CH2:12][C:13]#[N:14]>>[CH:5]1([N:4]([CH2:12][C:13]#[N:14])[CH:1]([CH3:3])[CH3:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N(C(C)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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